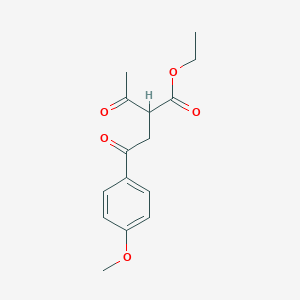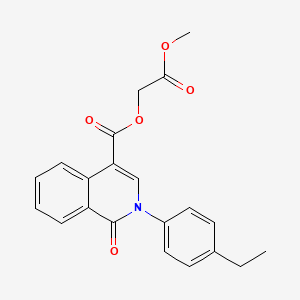
N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide is an organic compound that belongs to the class of nitroaromatic compounds. These compounds are characterized by the presence of a nitro group (-NO2) attached to an aromatic ring. The compound also contains methoxy groups (-OCH3) and a thioether linkage (-S-), which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide typically involves multiple steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Introduction of methoxy groups to the aromatic ring.
Thioether Formation: Formation of the thioether linkage.
Amidation: Formation of the amide bond.
Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, methanol for methoxylation, and thiols for thioether formation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thioether to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving nitroaromatic compounds.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting various biochemical pathways. The nitro group could undergo bioreduction, leading to the formation of reactive intermediates.
類似化合物との比較
Similar Compounds
N-(4-methoxyphenyl)-4-((4-methoxyphenyl)thio)butanamide: Lacks the nitro group.
N-(4-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide: Lacks one methoxy group.
N-(4-methoxy-2-nitrophenyl)-4-((4-methylphenyl)thio)butanamide: Contains a methyl group instead of a methoxy group.
Uniqueness
N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity.
特性
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-13-5-8-15(9-6-13)26-11-3-4-18(21)19-16-10-7-14(25-2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAIAFDTRLSKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,3-dichlorobenzoate](/img/structure/B3017041.png)



![3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride](/img/structure/B3017046.png)
![N-[Cyano-(2-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B3017047.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017049.png)
![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B3017050.png)



![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(mesityl)methanone](/img/structure/B3017060.png)

